molecular formula C20H17ClN2O2S B2688833 1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946300-44-3

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2688833
CAS No.: 946300-44-3
M. Wt: 384.88
InChI Key: SJIYBSBECVLZTD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core substituted with a chlorophenyl group and a dimethylphenyl-oxoethyl sulfanyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl hydrazine and 2,4-dimethylbenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 4-chlorophenyl hydrazine with 2,4-dimethylbenzaldehyde to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazinone ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: A compound with similar structural features but different functional groups.

    2-(4-chlorophenyl)-1,1-diphenylethanol: Another compound with a chlorophenyl group but different core structure.

Uniqueness

1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to its combination of a pyrazinone core with a chlorophenyl and dimethylphenyl-oxoethyl sulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIYBSBECVLZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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